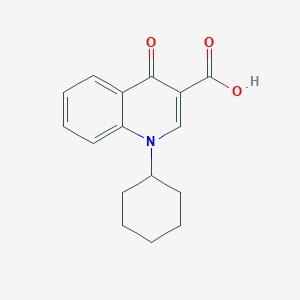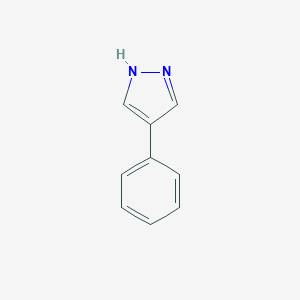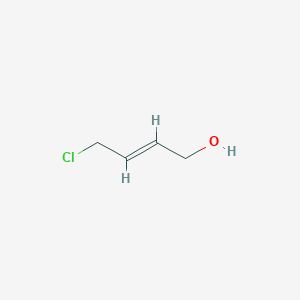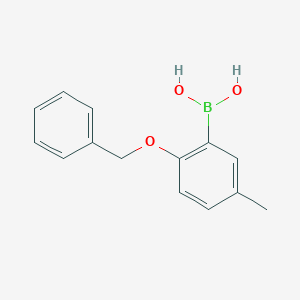
(2-(Benzyloxy)-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(2-(Benzyloxy)-5-methylphenyl)boronic acid" is a boronic acid derivative characterized by the presence of a benzyloxy substituent and a methyl group on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The specific substitution pattern on the phenyl ring can influence the reactivity and selectivity of the boronic acid in these reactions.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the reaction of organoboranes with suitable electrophiles. For example, phenylboronic acids can be synthesized from phenylboronate esters or by direct borylation of aromatic compounds. The synthesis of "(2-(Benzyloxy)-5-methylphenyl)boronic acid" would likely involve the reaction of a benzyloxy-substituted phenyl compound with a boron reagent under conditions that facilitate the formation of the boronic acid group.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can undergo trigonal planar or tetrahedral coordination, depending on its state of association or the formation of boronate complexes. X-ray crystallography and NMR spectroscopy are common techniques used to determine the structure and configuration of boronic acid derivatives, as seen in the structural characterization of related compounds .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is facilitated by palladium catalysis. They can also form cyclic esters with diols, react with carboxylic acids to form anhydrides, and undergo oxidation to give phenols. The presence of ortho-substituents, as in the case of "(2-(Benzyloxy)-5-methylphenyl)boronic acid," can influence the reactivity and selectivity of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their substituents. The benzyloxy and methyl groups in "(2-(Benzyloxy)-5-methylphenyl)boronic acid" would affect its solubility in organic solvents and its stability towards air and moisture. Boronic acids are generally stable compounds, but they can be sensitive to protic conditions, which can lead to the formation of boronic esters or degradation to borates .
Wissenschaftliche Forschungsanwendungen
Boronic acids, including “(2-(Benzyloxy)-5-methylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : This interaction allows for the detection of various compounds, contributing to advancements in chemical and biochemical sensing .
-
Biological Labelling and Protein Manipulation
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Methods : This involves the use of boronic acids to label or modify proteins, allowing for their detection or alteration .
- Results : This has led to advancements in the study and manipulation of proteins, contributing to our understanding of biological processes .
-
Therapeutics Development
-
Separation Technologies
-
Palladium Complex-Catalyzed Selective Hydroxylation
- Application Summary : This compound can be used as a reactant in palladium complex-catalyzed selective hydroxylation .
- Methods : This involves the use of a palladium catalyst to selectively hydroxylate the boronic acid .
- Results : This reaction can be used to selectively modify the boronic acid, which can be useful in various synthetic applications .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions .
- Methods : This involves the use of a palladium catalyst to couple the boronic acid with an organohalide .
- Results : This reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in many synthetic procedures .
-
Electrophoresis of Glycated Molecules
-
Controlled Release of Insulin
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTEZABFLVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562402 |
Source


|
| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-5-methylphenyl)boronic acid | |
CAS RN |
127972-17-2 |
Source


|
| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

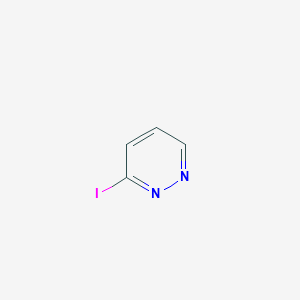
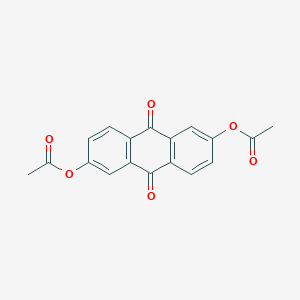
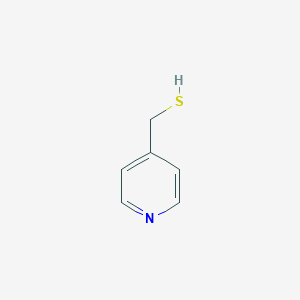
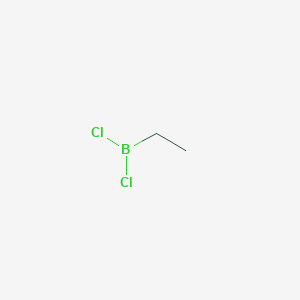
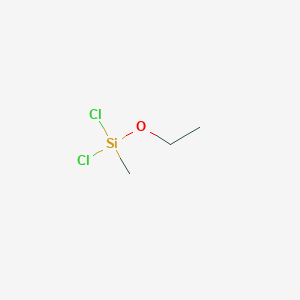
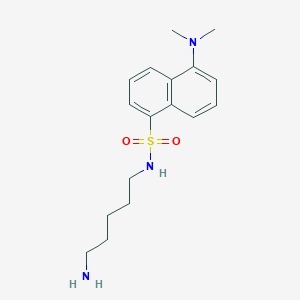

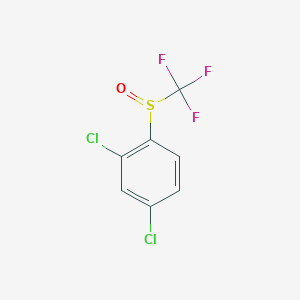
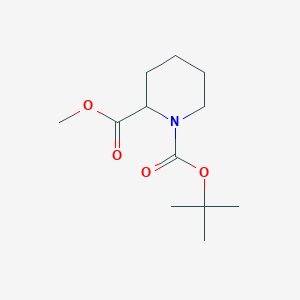
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
